![molecular formula C20H12O5 B5536112 6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate
Overview
Description
Synthesis Analysis
Benzo[c]chromen-6-ones can be synthesized through a variety of methods. One efficient approach involves Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, leading to benzo[c]chromen-6-ones via domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization processes (Poudel & Lee, 2014). Another method includes a palladium-catalyzed intramolecular C-H/C-H coupling reaction, showcasing broad substrate scope and functional group tolerance, using molecular oxygen as the oxidant (Guo et al., 2017).
Scientific Research Applications
Catalyst-Free Synthesis in Aqueous Media
One notable application involves the catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their oxidation into benzo[c]chromen-6-ones using aqueous H2O2, highlighting an environmentally friendly approach. This methodology features intramolecular Diels–Alder reactions and represents a significant stride in green chemistry (Yan He et al., 2012, Green Chemistry).
Synthetic Protocols Review
The synthesis of 6H-benzo[c]chromen-6-ones has been extensively reviewed, underscoring their importance as core structures of secondary metabolites with considerable pharmacological significance. The review covers various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclizations, highlighting the synthetic versatility and the need for efficient procedures (Ofentse Mazimba, 2016, ChemInform).
Transition-Metal-Free Intramolecular Arylation
The development of a direct transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides represents a significant advancement. This method enables the formation of 6H-benzo[c]chromenes through a process that includes the formation of a benzyne intermediate and a formal C-H activation to form the carbon-carbon bond, demonstrating an innovative approach to bond formation (G. B. Bajracharya & O. Daugulis, 2008, Organic Letters).
Fluorescence Properties and Solid-State Structure
The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state. This research showcases the potential of these compounds in developing new fluorescent materials (Juan Shi et al., 2017, Zeitschrift für Kristallographie - Crystalline Materials).
Green Synthesis and Photocatalysis
Research into the use of dimethyl carbonate as a green solvent for photocatalytic synthesis, particularly for the partial oxidation of phenanthrene using anatase TiO2, demonstrates the compound's versatility in environmental applications. This study highlights a sustainable route for the synthesis and degradation of polycyclic aromatic hydrocarbons (M. Bellardita et al., 2014, RSC Advances).
properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) phenyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)25-19)24-20(22)23-13-6-2-1-3-7-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFLTREEADAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid 6-oxo-6H-benzo[c]chromen-3-yl ester phenyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.